![molecular formula C12H14F3N B13615060 3-Methyl-3-[2-(trifluoromethyl)phenyl]pyrrolidine](/img/structure/B13615060.png)
3-Methyl-3-[2-(trifluoromethyl)phenyl]pyrrolidine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Methyl-3-[2-(trifluoromethyl)phenyl]pyrrolidine is a compound that belongs to the class of pyrrolidines, which are five-membered nitrogen-containing heterocycles. The presence of the trifluoromethyl group in the phenyl ring imparts unique chemical and physical properties to the compound, making it of interest in various fields of research and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Methyl-3-[2-(trifluoromethyl)phenyl]pyrrolidine typically involves the reaction of 2-(trifluoromethyl)benzaldehyde with a suitable amine, followed by cyclization to form the pyrrolidine ring. One common method involves the use of a reductive amination reaction, where the aldehyde is first converted to an imine, which is then reduced to form the desired pyrrolidine.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Catalysts and reagents are carefully selected to ensure high purity and minimal by-products.
Chemical Reactions Analysis
Types of Reactions
3-Methyl-3-[2-(trifluoromethyl)phenyl]pyrrolidine can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can lead to the formation of secondary amines.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while reduction can produce secondary amines.
Scientific Research Applications
3-Methyl-3-[2-(trifluoromethyl)phenyl]pyrrolidine has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound can be used in the study of enzyme inhibition and receptor binding.
Industry: The compound is used in the production of agrochemicals and materials science.
Mechanism of Action
The mechanism of action of 3-Methyl-3-[2-(trifluoromethyl)phenyl]pyrrolidine involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to easily cross cell membranes and interact with intracellular targets. The pyrrolidine ring can form hydrogen bonds and hydrophobic interactions with proteins, influencing their activity and function.
Comparison with Similar Compounds
Similar Compounds
- 3-Methyl-3-[3-(trifluoromethyl)phenyl]pyrrolidine
- 3-Methyl-3-[4-(trifluoromethyl)phenyl]pyrrolidine
- 3-Methyl-3-[2-(trifluoromethyl)phenyl]pyrrolidine hydrochloride
Uniqueness
The unique combination of the trifluoromethyl group and the pyrrolidine ring in this compound imparts distinct chemical properties, such as increased stability and lipophilicity. These properties make it a valuable compound for various applications in research and industry.
Properties
Molecular Formula |
C12H14F3N |
|---|---|
Molecular Weight |
229.24 g/mol |
IUPAC Name |
3-methyl-3-[2-(trifluoromethyl)phenyl]pyrrolidine |
InChI |
InChI=1S/C12H14F3N/c1-11(6-7-16-8-11)9-4-2-3-5-10(9)12(13,14)15/h2-5,16H,6-8H2,1H3 |
InChI Key |
GXGBYUJQKPPVIG-UHFFFAOYSA-N |
Canonical SMILES |
CC1(CCNC1)C2=CC=CC=C2C(F)(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


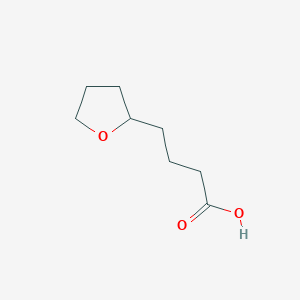
![Methyl 2-[3-(aminomethyl)cyclobutyl]acetate](/img/structure/B13614997.png)

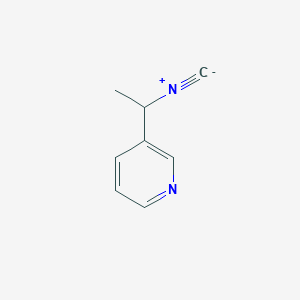



![Methyl2-[3-(chlorosulfonyl)cyclobutyl]acetate](/img/structure/B13615024.png)
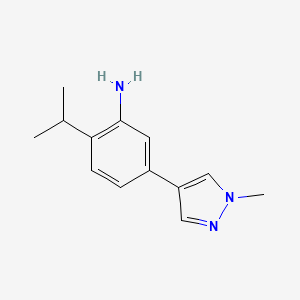
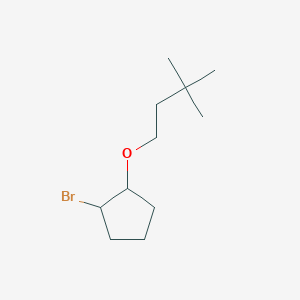

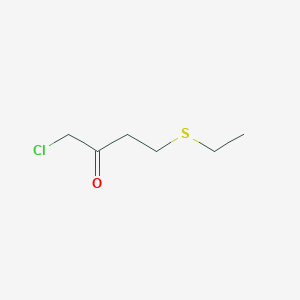

![n-Methyl-1-(2'-methyl-[1,1'-biphenyl]-3-yl)methanamine](/img/structure/B13615078.png)
